4-(Undecyloxy)phenyl 4-propoxybenzoate
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Overview
Description
4-(Undecyloxy)phenyl 4-propoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with an undecyloxy group and a propoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Undecyloxy)phenyl 4-propoxybenzoate typically involves the esterification of 4-(undecyloxy)phenol with 4-propoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Undecyloxy)phenyl 4-propoxybenzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic aromatic substitution reactions can occur at the benzene ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(Undecyloxy)phenyl 4-propoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Undecyloxy)phenyl 4-propoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, its aromatic structure may enable interactions with specific proteins or nucleic acids, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Undecyloxy)benzoic acid
- 4-Propoxybenzoic acid
- 4-(Benzyloxy)phenyl 4-propoxybenzoate
Uniqueness
4-(Undecyloxy)phenyl 4-propoxybenzoate is unique due to its combination of long alkyl chains and aromatic ester groups, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where both hydrophobic and aromatic interactions are required.
Properties
CAS No. |
61313-96-0 |
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Molecular Formula |
C27H38O4 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(4-undecoxyphenyl) 4-propoxybenzoate |
InChI |
InChI=1S/C27H38O4/c1-3-5-6-7-8-9-10-11-12-22-30-25-17-19-26(20-18-25)31-27(28)23-13-15-24(16-14-23)29-21-4-2/h13-20H,3-12,21-22H2,1-2H3 |
InChI Key |
AHOMYEPWQGKBQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
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